3-Fluoro-4-morpholinobenzoic acid
Overview
Description
3-Fluoro-4-morpholinobenzoic Acid is a compound with the CAS Number: 588708-72-9 and a molecular weight of 225.22 . It is a solid substance at room temperature . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of this compound is C11H12FNO3 . The InChI Code is 1S/C11H12FNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 225.22 .Scientific Research Applications
Synthesis and Biological Activity
- 3-Fluoro-4-morpholinobenzoic acid is utilized in the synthesis of biologically active compounds. For instance, a derivative was synthesized and evaluated for its biological activities, including antibacterial, antioxidant, and anti-TB activities. This compound exhibited significant anti-TB activity and superior antimicrobial activity (Mamatha S.V et al., 2019).
Antimicrobial Applications
- Derivatives of this compound, such as sulfonamides and carbamates, have been synthesized and tested for antimicrobial potency. These compounds showed good to potent antimicrobial activity, with some exhibiting significant effectiveness against bacterial strains and fungi (D. B. Janakiramudu et al., 2017).
Crystal Structure Analysis
- The compound has been studied for its crystal structure through X-ray diffraction, revealing insights into its molecular interactions. This analysis is crucial for understanding the compound's physical and chemical properties (R. Shukla et al., 2014).
Synthesis of Specific Derivatives
- Specific derivatives of this compound have been synthesized, demonstrating the compound's versatility in chemical reactions and potential for creating a variety of chemically significant molecules (Pang Hua, 2004).
Antitubercular and Antifungal Activities
- Linezolid-like molecules derived from this compound have been synthesized and evaluated for their antimicrobial activities, particularly against tuberculosis (Serap Başoğlu et al., 2012).
Potential Inhibitor of Hepatitis B
- A derivative of this compound has been investigated as a potential inhibitor of hepatitis B, demonstrating promising in vitro activity against HBV (A. Ivachtchenko et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Properties
IUPAC Name |
3-fluoro-4-morpholin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOYQIXUKGKGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477736 | |
Record name | 3-Fluoro-4-morpholinobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588708-72-9 | |
Record name | 3-Fluoro-4-morpholinobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-morpholinobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.